![molecular formula C7H13N3O B3215005 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol CAS No. 1157105-13-9](/img/structure/B3215005.png)
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol
Overview
Description
The compound “2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs). These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The crude product is usually separated by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds are often provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis
Pyrazole-containing compounds are known for their ability to undergo multidirectional transformations, providing a diversity of structures . The activity of these compounds can be influenced by the substituent on the phenyl group .Scientific Research Applications
Synthesis of Antibiotics
The compound is used as an intermediate in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria . It shows strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Antileishmanial Activity
Pyrazole-bearing compounds, including “2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol”, have shown potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . It was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Antimalarial Activity
The compound also exhibits antimalarial activities . The target compounds 14 and 15, which are hydrazine-coupled pyrazole derivatives, elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on “2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol” and its derivatives . These studies help to understand the interaction of these compounds with biological targets and justify their antileishmanial and antimalarial activities .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that similar compounds have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Pyrazole derivatives can be hazardous. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It’s important to ensure adequate ventilation, wear personal protective equipment, and avoid ingestion and inhalation .
properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-7(2-3-9-10)6-8-4-5-11/h2-3,8,11H,4-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNSKDVZXLAJEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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